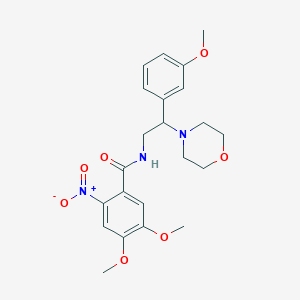

4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

4,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7/c1-29-16-6-4-5-15(11-16)19(24-7-9-32-10-8-24)14-23-22(26)17-12-20(30-2)21(31-3)13-18(17)25(27)28/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYIWLRJBDEICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Nitrobenzamide Core: This can be achieved through nitration of a suitable benzamide precursor.

Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

Attachment of the Morpholinoethyl Side Chain: This involves the reaction of the nitrobenzamide intermediate with a morpholinoethyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethyl side chain may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives

Key Observations :

- Nitro vs. Chloro/Methoxy : Unlike etobenzanid’s dichlorophenyl group, the target’s nitro and dimethoxy substituents may alter electronic properties, affecting stability or target engagement .

Morpholine-Containing Compounds

Key Observations :

- 3-Methoxyphenyl Group : Shared with methoxetamine, this substituent may enhance lipophilicity and receptor affinity in CNS-targeting compounds .

- Morpholine in Drug Design : Morpholine is frequently used to balance solubility and membrane permeability, as seen in the patent compound’s imidazopyridine derivative .

Nitro-Substituted Analogs

The target’s nitro group contrasts with reduced nitro intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ).

Structural and Functional Implications

Hydrogen Bonding and Crystallography

The nitro and methoxy groups may engage in hydrogen-bonding networks, influencing crystal packing (cf. ). Morpholine’s oxygen atoms could act as hydrogen-bond acceptors, enhancing molecular aggregation .

Pharmacological Speculation

- Psychoactive Potential: Structural parallels to UR-12 and methoxetamine suggest possible interaction with NMDA or serotonin receptors, though direct evidence is lacking .

- Regulatory Status: Compounds with morpholinoethyl groups (e.g., UR-12) are often controlled substances, implying the target may face similar scrutiny .

Biological Activity

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide is a synthetic compound that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H22N4O5

- Molecular Weight : 350.37 g/mol

- IUPAC Name : 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in the degradation of acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions such as Alzheimer's disease .

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is essential for protecting neuronal cells from damage associated with reactive oxygen species (ROS) .

Biological Activity Overview

Case Studies and Research Findings

-

Cholinergic Activity Study :

A study evaluated the compound's effect on cholinesterase activity using standard enzyme assays. Results indicated that it inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at concentrations of 10 μM, suggesting potential therapeutic applications in cognitive disorders . -

Antioxidant Capacity Evaluation :

The antioxidant capacity was assessed through the Oxygen Radical Absorbance Capacity (ORAC) assay. The compound demonstrated significant radical scavenging abilities, outperforming several known antioxidants like resveratrol and trolox . -

Cytotoxicity Against Cancer Cells :

In vitro studies have shown that 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.